(2S,3R,11bR)-Dihydrotetrabenazine D-Val

VMAT2 inhibition Stereoisomer affinity Dihydrotetrabenazine

(2S,3R,11bR)-Dihydrotetrabenazine D-Val is the D-valine ester conjugate of (+)-β-dihydrotetrabenazine [(+)-β-DTBZ], a stereochemically pure enantiomer from the dihydrotetrabenazine family. This compound is structurally characterized as [(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate (C₂₄H₃₈N₂O₄, MW 418.57), and is recognized as a tetrabenazine-related impurity used extensively as a reference standard in analytical method development and quality control.

Molecular Formula C24H38N2O4
Molecular Weight 418.6 g/mol
Cat. No. B13848009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R,11bR)-Dihydrotetrabenazine D-Val
Molecular FormulaC24H38N2O4
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC
InChIInChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m1/s1
InChIKeyGEJDGVNQKABXKG-OYWYANMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3R,11bR)-Dihydrotetrabenazine D-Val: Stereochemically Defined VMAT2 Inhibitor Reference Standard for Tetrabenazine Metabolite Research


(2S,3R,11bR)-Dihydrotetrabenazine D-Val is the D-valine ester conjugate of (+)-β-dihydrotetrabenazine [(+)-β-DTBZ], a stereochemically pure enantiomer from the dihydrotetrabenazine family [1]. This compound is structurally characterized as [(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate (C₂₄H₃₈N₂O₄, MW 418.57), and is recognized as a tetrabenazine-related impurity used extensively as a reference standard in analytical method development and quality control . The (2S,3R,11bR) absolute configuration corresponds to the (+)-β stereoisomer, which exhibits a VMAT2 binding affinity (Ki) of 13.4 nM and serves as a major circulating metabolite following tetrabenazine administration [1].

Why (2S,3R,11bR)-Dihydrotetrabenazine D-Val Cannot Be Substituted by Other VMAT2 Inhibitors or Dihydrotetrabenazine Isomers


The dihydrotetrabenazine (DTBZ) scaffold possesses three chiral centers, giving rise to eight possible stereoisomers that exhibit profoundly different VMAT2 binding affinities, ranging from 3.96 nM to 36,400 nM—a >9,000-fold span [1]. Each isomer also displays a unique profile of off-target binding and metabolic fate in vivo. For instance, (+)-β-DTBZ [(2S,3R,11bR)] is a major circulating metabolite after tetrabenazine dosing, whereas the higher-affinity (+)-α-DTBZ [(2R,3R,11bR)] is present only as a minor metabolite [2]. Consequently, generic substitution of one DTBZ stereoisomer or VMAT2 inhibitor for another without precise stereochemical specification would yield unpredictable pharmacological outcomes, invalidating comparative research, bioanalytical method validation, and regulatory impurity profiling.

Quantitative Differentiation Evidence for (2S,3R,11bR)-Dihydrotetrabenazine D-Val Against Closest Analogs


VMAT2 Binding Affinity of (2S,3R,11bR)-DTBZ vs. All Eight Stereoisomers: A 3.4-Fold Difference from the Highest-Affinity Isomer

In a comprehensive binding study of all eight DTBZ stereoisomers, (2S,3R,11bR)-DTBZ [(+)-β-DTBZ] exhibited a Ki of 13.4 ± 1.36 nM for VMAT2 [1]. This represents a 3.4-fold lower affinity compared to the most potent stereoisomer, (2R,3R,11bR)-DTBZ [(+)-α-DTBZ; Ki = 3.96 ± 0.40 nM], but a >1,700-fold higher affinity than the least potent stereoisomer, (2S,3S,11bS)-DTBZ [Ki = 23,700 ± 2,350 nM]. The (3R,11bR) configuration is critical for VMAT2 binding; compounds lacking this configuration (11bS series) display Ki values ranging from 1,253 to 36,400 nM [1].

VMAT2 inhibition Stereoisomer affinity Dihydrotetrabenazine

In Vivo Abundance: (+)-β-DTBZ Is the Primary Contributor to VMAT2 Inhibition After Tetrabenazine Administration, Not (+)-α-DTBZ

In patients with Huntington's disease receiving tetrabenazine, (+)-β-DTBZ [(2S,3R,11bR)] and (−)-α-DTBZ were the most abundant circulating HTBZ isomers, while (+)-α-DTBZ and (−)-β-DTBZ were minor metabolites [1]. Based on combined relative abundance and VMAT2 inhibitory potency, (+)-β-DTBZ was identified as the primary contributor to VMAT2 inhibition by tetrabenazine, contradicting the prior assumption that (+)-α-DTBZ was the major active species [1]. In contrast, valbenazine administration yields only (+)-α-DTBZ as the active metabolite, underscoring the distinct pharmacological profiles of these therapeutics [1].

Pharmacokinetics Metabolite profiling Tetrabenazine metabolism

Stereochemical Purity for Chiral HPLC Method Validation: Enantiomeric Excess >99% Achievable via CIDT

The isolation of (2S,3R,11bR)-dihydrotetrabenazine from its diastereomeric and enantiomeric impurities is critical for analytical reference standard applications. Continuous crystallization-induced diastereomer transformation (CIDT), which combines resolution with in situ racemization of the undesired enantiomer, achieves a final enantiomeric excess (ee) of >99% . This level of stereochemical purity is essential for establishing system suitability parameters in chiral HPLC methods used to separate DTBZ stereoisomers .

Chiral resolution Enantiomeric purity Analytical reference standard

Differentiation from Valbenazine: D-Valine Ester Stereochemistry vs. L-Valine Ester Prodrug

Valbenazine (Ingrezza®) is the L-valine ester prodrug of (+)-α-DTBZ [(2R,3R,11bR)], approved for tardive dyskinesia [1]. (2S,3R,11bR)-Dihydrotetrabenazine D-Val differs in three critical aspects: (1) it employs the D-valine ester rather than the L-valine ester; (2) the DTBZ core has the (2S,3R,11bR) configuration [(+)-β] rather than the (2R,3R,11bR) configuration [(+)-α]; (3) it is not a prodrug of the therapeutically relevant isomer but rather serves as a chromatographic marker for impurity profiling of tetrabenazine and valbenazine drug substances . This distinct stereochemical identity makes the D-Val ester indispensable for chiral HPLC method development aimed at separating potential D-amino acid ester impurities from L-valine ester APIs .

Prodrug stereochemistry Valbenazine impurity Chiral discrimination

Validated Application Scenarios for (2S,3R,11bR)-Dihydrotetrabenazine D-Val Based on Quantitative Evidence


LC-MS/MS Bioanalytical Method Validation for Quantifying Individual HTBZ Isomers in Clinical Pharmacokinetic Studies

The validated LC-MS/MS method developed by Skor et al. (2017) for separating and quantifying the four HTBZ isomers in human serum and plasma requires individual isomer reference standards [1]. (2S,3R,11bR)-Dihydrotetrabenazine D-Val serves as the authentic reference standard for the (+)-β-DTBZ isomer, which is a major circulating metabolite and the primary contributor to VMAT2 inhibition after tetrabenazine dosing. Without this specific isomer standard, the method would be unable to accurately calibrate the (+)-β-DTBZ signal, leading to systematic underestimation of the principal pharmacologically active species [1].

Chiral HPLC Method Development for Tetrabenazine and Valbenazine Impurity Profiling in ANDA and DMF Submissions

Regulatory submissions for generic tetrabenazine and valbenazine require comprehensive impurity profiling, including the separation and quantification of stereoisomeric impurities. (2S,3R,11bR)-Dihydrotetrabenazine D-Val, with its >99% enantiomeric excess achieved through CIDT, provides a high-purity reference standard for establishing system suitability parameters—resolution, retention time, and relative response factors—in chiral HPLC methods . Its unique D-valine ester stereochemistry further enables differentiation from L-valine ester prodrug impurities, supporting method specificity validation .

In Vitro VMAT2 Binding Selectivity Studies Requiring Stereochemically Defined Isomer Panels

The >9,000-fold range in VMAT2 binding affinities across the eight DTBZ stereoisomers, as established by Yao et al. (2011), necessitates the use of individual, stereochemically pure isomers for accurate structure–activity relationship (SAR) studies [2]. (2S,3R,11bR)-Dihydrotetrabenazine D-Val, with its defined Ki of 13.4 nM, fills a specific intermediate-affinity position within the isomer panel, enabling researchers to correlate specific stereochemical features (particularly the (3R,11bR) configuration) with binding outcomes and to model the composite VMAT2 inhibition resulting from the mixture of metabolites observed in vivo [2][1].

Quality Control Release Testing of Tetrabenazine Drug Substance for Stereoisomeric Impurities

Tetrabenazine drug substance specifications in pharmacopoeial monographs (e.g., USP, EP) include limits for individual and total impurities, among which (2S,3R,11bR)-dihydrotetrabenazine is a specified impurity. (2S,3R,11bR)-Dihydrotetrabenazine D-Val, characterized with full analytical data including NMR, MS, and purity certification, is used as the certified reference standard for identification and quantification of this impurity in batch release testing, stability studies, and analytical method transfer .

Quote Request

Request a Quote for (2S,3R,11bR)-Dihydrotetrabenazine D-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.